N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(3-methylphenylsulfonamido)benzamide
Description
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-4-[(3-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S/c1-17-4-2-5-21(14-17)32(29,30)27-20-9-7-19(8-10-20)24(28)26-16-18-11-12-25-22(15-18)23-6-3-13-31-23/h2-15,27H,16H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKJUBJIVJKYGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC(=NC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(3-methylphenylsulfonamido)benzamide typically involves multi-step organic reactions. One possible route could include:
Formation of the furan-pyridine intermediate: This step might involve the coupling of a furan derivative with a pyridine derivative under specific conditions such as the presence of a base and a coupling agent.
Introduction of the sulfonamide group: The intermediate could then be reacted with a sulfonyl chloride derivative to introduce the sulfonamide group.
Formation of the final benzamide compound: The final step could involve the reaction of the intermediate with a benzoyl chloride derivative to form the benzamide moiety.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(3-methylphenylsulfonamido)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions could be used to modify specific functional groups within the compound.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(3-methylphenylsulfonamido)benzamide could have several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for drug development due to its complex structure and functional groups.
Materials Science: Use in the development of novel materials with specific properties.
Organic Synthesis: As an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(3-methylphenylsulfonamido)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzamide Derivatives with Sulfonamide Substituents
*Calculated based on molecular formula.
Key Observations :
- The absence of azide or thiol groups (as seen in ) may reduce reactivity but enhance metabolic stability.
Heterocyclic-Substituted Sulfonamides
Key Observations :
- Unlike N-(4-(pyridin-4-ylmethyl)phenyl)benzamide , the meta-substituted sulfonamide in the target compound could sterically hinder interactions with flat binding pockets (e.g., COX-2).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
